2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 3-methylbutyl substituent at position 3 of the pyrimidinone ring, contributing to lipophilicity and steric bulk.
- A sulfanyl (-S-) linkage at position 2, connecting the heterocycle to an acetamide moiety.
- An N-(2,4,6-trimethylphenyl) group on the acetamide, enhancing hydrophobic interactions and influencing receptor binding specificity.
Its design leverages structural motifs common in kinase inhibitors and chemokine receptor modulators .
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-13(2)6-8-25-21(27)20-17(7-9-28-20)23-22(25)29-12-18(26)24-19-15(4)10-14(3)11-16(19)5/h7,9-11,13H,6,8,12H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZNFLWTAOABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Acetamide Derivatives
Key Observations :
- The 2,4,6-trimethylphenyl group introduces steric hindrance, which may reduce off-target interactions compared to halogenated aryl groups (e.g., 2-chloro-4-methylphenyl in or dichlorophenyl in ) .
- Substitutions on the thienopyrimidine core (e.g., phenyl in ) alter electronic properties, affecting binding to targets like kinases or chemokine receptors .
Key Observations :
- The synthesis of these compounds typically involves alkylation or nucleophilic substitution of thiol-containing heterocycles with chloroacetamide derivatives, as seen in and .
- Higher melting points (e.g., 230°C in ) correlate with increased crystallinity from halogenated aryl groups, whereas bulky alkyl/aryl substituents (e.g., 3-methylbutyl) may reduce melting points .
Bioactivity and Target Interactions
While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated:
- Thienopyrimidine derivatives often target kinases (e.g., EGFR, VEGFR) or chemokine receptors (e.g., CXCR3) due to their structural mimicry of ATP or peptide ligands .
- The trimethylphenyl group may enhance binding to hydrophobic pockets in receptors, as seen in CXCR3-targeting compounds (). Halogenated analogues () likely exhibit stronger polar interactions but higher metabolic clearance .
- Cluster analysis () suggests that compounds with similar substituent patterns (e.g., branched alkyl chains, substituted aryl groups) share overlapping bioactivity profiles, implying the target compound may align with anti-inflammatory or anticancer clusters .
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